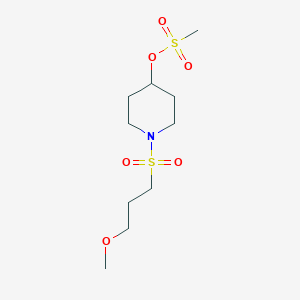
1-Carbamoyl-3-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Carbamoyl-3-(3,4-dichlorophenyl)urea” is a chemical compound. It is a type of N-substituted urea . The molecular formula of this compound is C8H7Cl2N3O2 .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “1-Carbamoyl-3-(3,4-dichlorophenyl)urea”, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” consists of a carbamoyl group (CONH2) and a 3,4-dichlorophenyl group attached to a urea (NH2CONH2) molecule . The molecular weight of this compound is 248.06608 .Aplicaciones Científicas De Investigación
Synthesis of N-substituted Ureas
- Application Summary: N-substituted ureas are synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method is simple, mild, and efficient, and it allows for the synthesis of a variety of N-substituted ureas (mono-, di-, and cyclic-) in good to excellent yields .
- Methods of Application: The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene . The developed methodology was also found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
Biotechnological Processes with Carbamoylases
- Application Summary: Carbamoylases, specifically N-carbamoyl-D- and L-amino acid amidohydrolases (D- and L-carbamoylases), are used in enzymatic kinetic resolution processes to produce enantiomerically pure/enriched compounds . These enzymes have strict enantiospecificity and have been used for the kinetic resolution of amino acids, allowing the production of optically pure D- or L-amino acids .
- Methods of Application: D- and L-carbamoylases hydrolyze the amide bond of the carbamoyl group in D- or L-N-carbamoyl-amino acids, respectively, yielding the corresponding enantiomerically pure amino acid, ammonia, and CO2 .
- Results or Outcomes: The use of these enzymes in industrial manufacturing processes has allowed for the production of enantiomerically pure D- or L-amino acids .
Direcciones Futuras
The future directions for “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” could involve further exploration of its synthesis, properties, and potential applications. Biocatalysis, for example, is becoming a key tool in the synthesis of chiral drug intermediates and could potentially be applied to the synthesis of “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” and related compounds .
Propiedades
IUPAC Name |
1-carbamoyl-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3O2/c9-5-2-1-4(3-6(5)10)12-8(15)13-7(11)14/h1-3H,(H4,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAFMVHJOMIVRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbamoyl-3-(3,4-dichlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
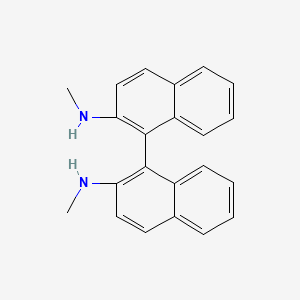
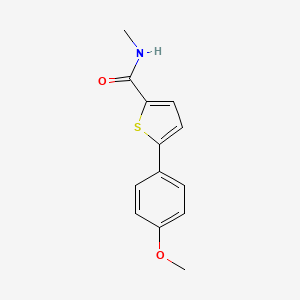
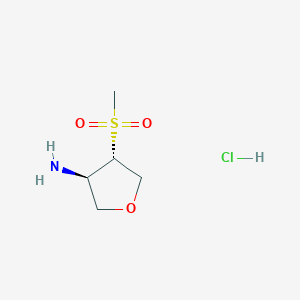
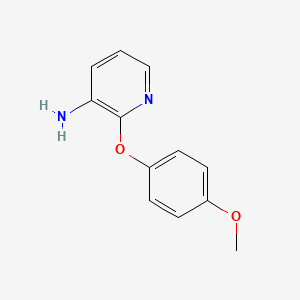
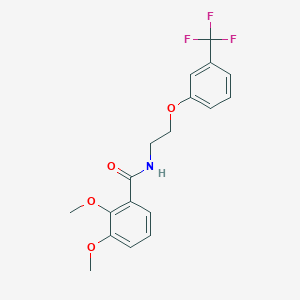
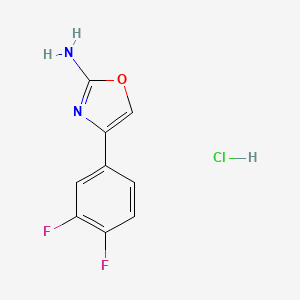
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)
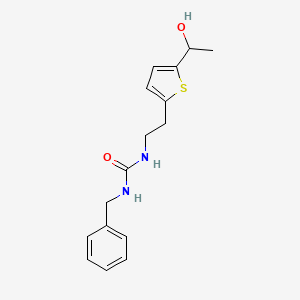
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
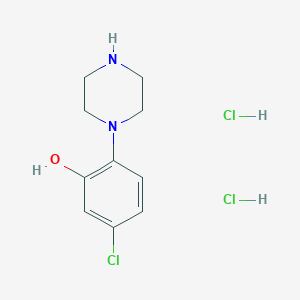
![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)
